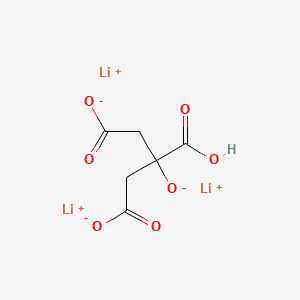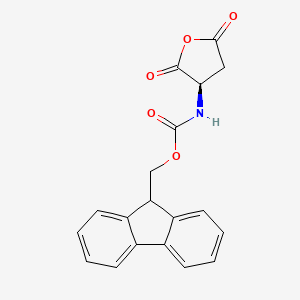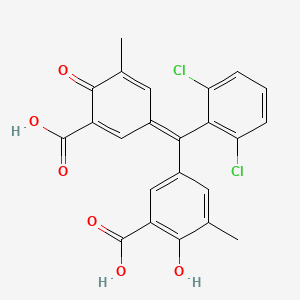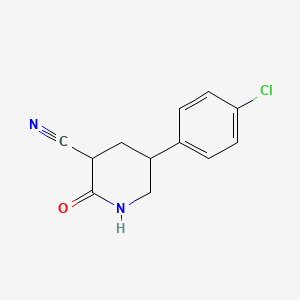![molecular formula C25H26N4O5 B12345643 7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B12345643.png)
7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazoline core structure, which is a bicyclic system composed of fused benzene and pyrimidine rings. The presence of methoxyphenyl and oxadiazole groups adds to its chemical diversity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the oxadiazole and methoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various quinazoline and oxadiazole derivatives, which may exhibit different physical and chemical properties compared to the parent compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound may be explored as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinazoline and oxadiazole derivatives, such as:
- 7-[3-(2-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 7-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Uniqueness
The uniqueness of 7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific substitution pattern and the presence of methoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C25H26N4O5 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
3-[(3-methoxyphenyl)methyl]-7-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H26N4O5/c1-32-17-7-5-6-15(12-17)14-29-24(30)18-11-10-16(13-20(18)26-25(29)31)23-27-22(28-34-23)19-8-3-4-9-21(19)33-2/h3-9,12,16,18,20H,10-11,13-14H2,1-2H3,(H,26,31) |
Clave InChI |
QZOANGVGWRHSPC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CN2C(=O)C3CCC(CC3NC2=O)C4=NC(=NO4)C5=CC=CC=C5OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12345585.png)
![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione](/img/structure/B12345590.png)
![2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B12345598.png)


![11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345612.png)
![N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345614.png)
![4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12345620.png)
![4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12345633.png)
![Gold, chloro[tris(4-methylphenyl)phosphine]-](/img/structure/B12345635.png)
![5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345638.png)


